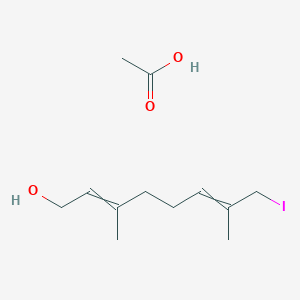
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol is a chemical compound with a complex structure. It is a derivative of geraniol, a monoterpenoid and an alcohol. This compound is characterized by the presence of an iodine atom, which significantly alters its chemical properties compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol typically involves the iodination of geraniol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The reaction conditions often require a controlled environment to ensure the selective iodination at the desired position on the geraniol molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom, reverting it to its parent compound.
Substitution: The iodine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Geraniol: The parent compound, lacking the iodine atom.
Nerol: An isomer of geraniol with similar properties.
Geranyl acetate: An ester derivative of geraniol.
Uniqueness
The presence of the iodine atom in acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol makes it unique compared to its similar compounds
Properties
CAS No. |
153336-17-5 |
|---|---|
Molecular Formula |
C12H21IO3 |
Molecular Weight |
340.20 g/mol |
IUPAC Name |
acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H17IO.C2H4O2/c1-9(6-7-12)4-3-5-10(2)8-11;1-2(3)4/h5-6,12H,3-4,7-8H2,1-2H3;1H3,(H,3,4) |
InChI Key |
IXNJKCMGMSRGML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCC=C(C)CI.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















